

Introduction: The Strategic Importance of the α -Fluoro Ketone Moiety

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Compound of Interest

Compound Name: **2-Fluorocyclohexanone**

Cat. No.: **B1314666**

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2-Fluorocyclohexanone is a fluorinated cyclic ketone that serves as a pivotal building block in modern organic synthesis.^[1] The introduction of a single fluorine atom alpha to a carbonyl group creates a unique chemical entity whose reactivity and conformational behavior are distinct from its parent cyclohexanone. This strategic placement of fluorine—the most electronegative element—profoundly influences the molecule's electronic properties, acidity of the adjacent protons, and steric profile.

In the pharmaceutical and agrochemical industries, the incorporation of fluorine is a widely employed strategy to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.^{[1][2][3][4]} **2-Fluorocyclohexanone**, therefore, is not merely a chemical intermediate; it is a gateway to a vast chemical space of novel, high-performance molecules with potentially improved biological activity.^[1] This guide provides an in-depth exploration of its properties, synthesis, reactivity, and applications, grounded in established scientific principles and experimental data.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The physical and spectroscopic data for **2-Fluorocyclohexanone** are summarized below.

Physical and Chemical Properties

Property	Value	Source(s)
CAS Number	694-82-6	[5] [6] [7]
Molecular Formula	C ₆ H ₉ FO	[5] [7] [8]
Molecular Weight	116.13 g/mol	[5] [7] [8]
Appearance	Light orange to yellow to green clear liquid	[1]
Boiling Point	78 °C / 17 mmHg; 110-111 °C / 70 mmHg	[1] [6] [7]
Density	~1.040 g/mL at 25 °C	[6] [7]
Refractive Index (n _{20/D})	~1.45	[1]
Storage Conditions	Store at 2 - 8 °C or -20°C, Moisture Sensitive	[1] [6] [7] [8]

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis confirms the identity and purity of **2-Fluorocyclohexanone**. Key expected features are outlined below.

Technique	Key Features and Expected Observations
¹ H NMR	The spectrum will display complex multiplets for the cyclohexane ring protons. The proton at the C2 position (bearing the fluorine) is expected to show a characteristic doublet of triplets or a more complex pattern due to coupling with both the fluorine atom (² J _{HF}) and the adjacent C3 protons (³ J _{HH}).
¹³ C NMR	The carbon atom bonded to fluorine (C2) will exhibit a large one-bond carbon-fluorine coupling constant (¹ J _{CF}), a hallmark of organofluorine compounds. The carbonyl carbon (C1) will appear as a singlet in the typical ketone region (~200-210 ppm).
¹⁹ F NMR	A single resonance is expected, which will be split by the adjacent protons, primarily the proton at C2 (² J _{HF}).
IR Spectroscopy	A strong, sharp absorption band characteristic of the carbonyl (C=O) stretch will be observed around 1720-1740 cm ⁻¹ . A C-F stretching band is also expected, typically in the 1000-1100 cm ⁻¹ region.
Mass Spectrometry (GC-MS)	The mass spectrum will show the molecular ion peak (M ⁺) at m/z 116. Characteristic fragmentation patterns will arise from the loss of small molecules like CO, HF, and ethylene.

Note: Specific chemical shifts and coupling constants can be found in spectral databases.[\[5\]](#)

Conformational Analysis: The Axial vs. Equatorial Equilibrium

As a substituted cyclohexane, **2-Fluorocyclohexanone** exists as a dynamic equilibrium between two chair conformers: one with the fluorine atom in an axial position and one with it in an equatorial position. The position of this equilibrium is a critical determinant of the molecule's reactivity and is highly sensitive to its environment.

Theoretical and experimental studies have shown that in the gas phase, the axial conformer is predominant.^[9] However, in solution, the more polar equatorial conformer is significantly favored, and this preference increases with the polarity of the solvent.^{[9][10]} For instance, the equatorial conformer's population rises from approximately 52% in heptane to 85% in dioxane.^[10] This shift is attributed to the alignment of the C=O and C-F bond dipoles in the equatorial conformation, which is stabilized by polar solvents.^[9] Understanding this equilibrium is crucial for predicting stereochemical outcomes in reactions involving the enolate.

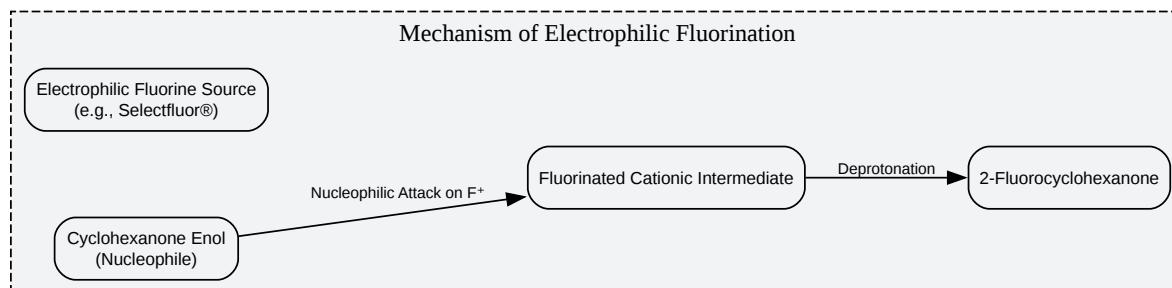
Caption: Conformational equilibrium of **2-Fluorocyclohexanone**.

Synthesis and Mechanistic Insights

The most common and efficient method for synthesizing **2-Fluorocyclohexanone** is the direct electrophilic α -fluorination of cyclohexanone. This reaction proceeds through an enol or enolate intermediate, which acts as the nucleophile.

General Synthetic Workflow

The process involves the generation of an electron-rich enol or enolate from the starting ketone, which then attacks a source of "F⁺".



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